1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one is a useful research compound. Its molecular formula is C22H22BrNO4 and its molecular weight is 444.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Spiropiperidines as Potent Sigma-Receptor Ligands
A series of spiropiperidines, including compounds structurally related to 1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one, have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors. The research demonstrates the significance of specific substituents for enhancing σ1-receptor affinity, indicating potential applications in the development of selective σ-receptor ligands. These compounds show promise for the study and treatment of various neurological and psychiatric disorders due to their interaction with σ-receptors, which are implicated in the modulation of several neurotransmitter systems (Maier & Wünsch, 2002; Maier & Wünsch, 2002).
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis and SAR studies of various 1'-benzylspiro[2-benzoxepine-1,4'-piperidines] have been conducted, providing insights into the molecular framework necessary for high σ1-receptor affinity. These studies contribute to the understanding of how different chemical modifications can influence receptor binding and selectivity, offering pathways for the design of novel therapeutic agents targeting σ-receptors (Maier & Wünsch, 2003).
Pharmacological Evaluation and Metabolic Stability
Comprehensive pharmacological evaluation and metabolic stability studies have been performed on spiropiperidine derivatives. These studies assess the compounds' receptor binding affinities, selectivity profiles, potential analgesic activities, and metabolic pathways. Such evaluations are crucial for identifying candidates with favorable pharmacokinetic and pharmacodynamic properties for further development as diagnostic or therapeutic tools (Grosse Maestrup et al., 2009).
Discovery and Development of Histone Deacetylase (HDAC) Inhibitors
Spiropiperidine-based hydroxamic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. These compounds demonstrate the ability to inhibit HDAC activity and exhibit antiproliferative effects on tumor cell lines. This research highlights the potential of spiropiperidine derivatives in cancer therapy, emphasizing their role in modulating epigenetic targets (Varasi et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4/c1-27-19-9-7-15(13-18(19)23)8-10-20(25)24-12-4-11-22(14-24)17-6-3-2-5-16(17)21(26)28-22/h2-3,5-7,9,13H,4,8,10-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDSIGLDNJGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.